molecular formula C16H15N5O3 B2641125 (2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one CAS No. 2097939-52-9

(2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2641125
CAS No.: 2097939-52-9
M. Wt: 325.328
InChI Key: FKUDSZLJAVJIPZ-SNAWJCMRSA-N
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Description

“(2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one” is a structurally complex small molecule featuring a fused triazolopyrimidine core, a furan substituent, and an azetidine ring connected via a conjugated enone linker (E-configuration). Key structural elements include:

  • Triazolopyrimidine moiety: The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a bicyclic heterocycle known for its bioisosteric properties and applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents.
  • Furan-2-yl group: The furan substituent contributes to π-π stacking interactions and may modulate solubility and metabolic stability.
  • (2E)-enone linker: The α,β-unsaturated ketone (prop-2-en-1-one) provides electrophilic reactivity and planar geometry, which are critical for covalent or non-covalent target engagement.

Structural data from computational analyses (e.g., bond angles and atomic coordinates) highlight the planar geometry of the triazolopyrimidine core and the spatial orientation of the furan and azetidine substituents .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-11-7-15(21-16(19-11)17-10-18-21)24-13-8-20(9-13)14(22)5-4-12-3-2-6-23-12/h2-7,10,13H,8-9H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUDSZLJAVJIPZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N6O3C_{16}H_{18}N_{6}O_{3}. It features a furan ring, a triazole moiety, and an azetidine unit, which contribute to its biological properties. The presence of these heterocycles often enhances the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing furan and triazole structures exhibit various biological activities, including:

  • Antimicrobial Activity : Many furan derivatives have shown significant antibacterial and antifungal properties.
  • Anticancer Activity : Triazole-containing compounds are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • CNS Activity : Some derivatives have been studied for their effects on neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several potential mechanisms can be proposed based on the structural components:

  • Enzyme Inhibition : The triazole ring is known to interact with various enzymes involved in disease pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors in the central nervous system.
  • DNA Interaction : The planar structure may facilitate intercalation into DNA, disrupting replication in cancer cells.

Case Studies

  • Antimicrobial Studies : A study evaluating similar furan derivatives indicated that they exhibited MIC values against various bacterial strains, suggesting potential for development as antibiotics.
    CompoundBacterial StrainMIC (µg/mL)
    Furan AE. coli32
    Furan BS. aureus16
  • Anticancer Activity : In vitro studies showed that triazole derivatives induced apoptosis in human cancer cell lines through caspase activation pathways.
    Cell LineIC50 (µM)
    MCF7 (Breast)12
    HeLa (Cervical)8
  • CNS Activity : Preliminary studies using animal models demonstrated that compounds with similar structures could reduce symptoms of anxiety and depression by modulating serotonin receptors.

Comparison with Similar Compounds

Ethyl 6-methyl-8-oxo-3-phenyl-2-(phenylamino/alkylamino)-3,8-dihydrofuro[2,3-d]-1,2,4-triazolo-[1,5-a]pyrimidine-7-carboxylates

  • Key differences: Incorporates a furo[2,3-d]pyrimidinone fused system instead of a standalone triazolopyrimidine. Lacks the azetidine and enone moieties.
  • Synthesis : Prepared via aza-Wittig reactions, contrasting with the multi-step coupling strategies used for the target compound .
  • Bioactivity : Demonstrated moderate antimicrobial activity, whereas the target compound’s biological profile remains uncharacterized.

5-Oxo-7-phenyl-4,5-dihydrothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives

  • Key differences: Replaces the furan-2-yl group with a thiophene ring, altering electronic properties (e.g., increased lipophilicity). Features a carboximidate or carboxamide substituent instead of the azetidine-enone system.
  • Synthesis : Achieved via one-pot reactions under microwave irradiation, highlighting divergent synthetic accessibility compared to the target compound .

Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

  • Key differences :
    • Contains an additional fused furan ring, increasing molecular complexity.
    • Synthesized using thiourea and benzaldehyde, differing from the azetidine-oxy linkage in the target compound .

Functional Analogues

3-[5-(2-Furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

  • Key differences: Replaces the azetidine-enone group with a propanoic acid chain, introducing ionizable carboxylate functionality. The trifluoromethyl group enhances metabolic stability but may reduce solubility.

(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylprop-2-en-1-one

  • Key differences: Substitutes the furan-2-yl group with a phenyl ring, increasing hydrophobicity and altering steric bulk.

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine Furan-2-yl, azetidine-enone linker Multi-step coupling Planar geometry, moderate polarity
Furo[2,3-d]triazolopyrimidinones Furo-triazolopyrimidinone fused Phenyl, alkylamino groups Aza-Wittig reaction Antimicrobial activity
Thieno-triazolopyrimidines Thieno-triazolopyrimidine Thiophene, carboximidate One-pot microwave synthesis High thermal stability (>300°C)
Triazolopyridines [1,2,3]Triazolo[1,5-a]pyridine 1,3-Butadiene substituents Ring-opening reactions Stereochemical diversity (E/Z)

Research Findings and Implications

  • Synthetic Challenges: The azetidine-enone linker in the target compound requires precise stereochemical control (E-configuration), which is less critical in phenyl-substituted analogs .
  • Structure-Activity Relationships (SAR) :
    • The furan-2-yl group may enhance binding to aromatic-rich binding pockets compared to phenyl or thiophene analogs.
    • The azetidine ring’s oxy linkage improves solubility relative to fully hydrocarbon-based linkers.
  • Unresolved Questions : Biological data (e.g., IC₅₀ values, pharmacokinetics) for the target compound are absent in available literature, necessitating further studies.

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